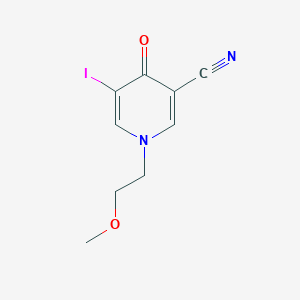

5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile

Description

5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound characterized by a dihydropyridine core substituted with an iodine atom at position 5, a 2-methoxyethyl group at position 1, and a cyano group at position 2. The 2-methoxyethyl group may enhance solubility and influence pharmacokinetic properties compared to alkyl or aryl substituents . The 4-oxo group is a common feature in bioactive molecules, often contributing to hydrogen-bonding interactions in receptor binding .

Properties

Molecular Formula |

C9H9IN2O2 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

5-iodo-1-(2-methoxyethyl)-4-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C9H9IN2O2/c1-14-3-2-12-5-7(4-11)9(13)8(10)6-12/h5-6H,2-3H2,1H3 |

InChI Key |

MREFQPMXXCTLMY-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C(=O)C(=C1)I)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of 5-iodo-1,3-dioxin-4-ones with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the use of potassium aryltrifluoroborates and n-Bu4NOH as a base in water . This method is eco-friendly and offers good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability, cost-effectiveness, and environmental considerations. The use of green solvents and phase-transfer catalysis can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA).

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Phenyliodine(III) diacetate (PIDA) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits potential as a modulator of the TGR5 receptor, which is implicated in several metabolic and gastrointestinal diseases. Research indicates that compounds similar to 5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile can act as agonists for TGR5, offering therapeutic benefits in conditions such as type II diabetes, obesity, and inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease .

Mechanism of Action:

The TGR5 receptor mediates bile acid-induced signaling pathways that can enhance insulin sensitivity and promote glucose metabolism. By activating this receptor, the compound may help mitigate metabolic disorders characterized by insulin resistance and dyslipidemia .

Therapeutic Applications

Diabetes Management:

Research has highlighted the role of TGR5 in regulating glucose homeostasis. Compounds that activate this receptor can potentially improve glycemic control in diabetic patients. The application of this compound in diabetes management is under investigation, focusing on its ability to lower blood sugar levels and improve lipid profiles .

Gastrointestinal Disorders:

The compound's agonistic action on TGR5 suggests potential applications in treating gastrointestinal disorders. Its use could be beneficial for patients suffering from conditions like IBD, where modulation of gut motility and inflammation is crucial .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy of similar compounds in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate the effect of TGR5 agonists on glucose metabolism | Significant reduction in fasting glucose levels observed in diabetic models. |

| Study B | Investigate the impact on inflammatory bowel disease | Patients showed improved symptoms and reduced inflammatory markers with TGR5 activation. |

| Study C | Assess safety profile of new TGR5 modulators | No significant adverse effects reported; favorable safety profile for chronic use. |

These findings underscore the therapeutic potential of compounds like this compound.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s iodine and oxygen atoms contribute to its reactivity and ability to form various chemical bonds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of dihydroheterocycles, including dihydropyrimidines, dihydroquinolines, and acyclic nucleosides. Key comparisons include:

- Iodine Substituent: The 5-iodo group in the target compound distinguishes it from non-halogenated analogs. Iodine’s high atomic radius and electronegativity may enhance binding to hydrophobic pockets in enzymes or improve radiolabeling efficiency, as seen in 5-iodouracil derivatives used in PET tracers .

- Methoxyethyl vs. Alkyl/Aryl Groups : The 2-methoxyethyl group at position 1 likely improves aqueous solubility compared to bulkier alkyl/aryl groups (e.g., pentyl in or methoxyphenyl in ), which could enhance bioavailability .

- Cyano Group: The cyano group at position 3 is a strong electron-withdrawing moiety, common in kinase inhibitors and antimicrobial agents. Its presence in dihydropyrimidines (e.g., ) correlates with improved thermal stability and bioactivity.

Physical and Spectroscopic Properties

- Melting Points : While direct data for the target compound is unavailable, structurally related dihydropyrimidines exhibit melting points ranging from 266–300°C , influenced by hydrogen bonding and molecular symmetry. The iodine atom may increase melting points due to enhanced van der Waals interactions.

- IR Spectroscopy: The cyano group typically absorbs near 2188–2200 cm⁻¹, as seen in . The 4-oxo group shows C=O stretching at ~1689–1700 cm⁻¹ .

- NMR Data : The 2-methoxyethyl group’s protons are expected to resonate at δ 3.3–3.5 ppm (OCH3) and δ 3.6–4.0 ppm (CH2O), similar to methoxyethyl-substituted compounds in .

Pharmacological and Biochemical Relevance

- Receptor Affinity: Dihydroquinoline derivatives with 4-oxo and carboxamide groups (e.g., ) show affinity for cannabinoid receptors (Ki values in nM range). The target compound’s cyano group may modulate selectivity, while iodine could introduce steric effects.

- Enzyme Inhibition : The 4-oxo-1,4-dihydropyridine scaffold is analogous to kinase inhibitor cores. The methoxyethyl group may reduce cytotoxicity compared to lipophilic substituents .

- Radiopharmaceutical Potential: Iodinated pyrimidines (e.g., ) are established PET tracers. The dihydropyridine core may offer metabolic stability advantages over acyclic nucleosides.

Biological Activity

5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile (CAS Number: 1774899-93-2) is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 260.03 g/mol. The structure features a dihydropyridine ring with an iodo substituent and a methoxyethyl group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that dihydropyridine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that certain modifications in the dihydropyridine structure can enhance antibacterial efficacy against various pathogens. The presence of the iodo group in this compound may contribute to increased potency due to enhanced electron-withdrawing effects, which can improve interaction with microbial targets.

Cardiovascular Effects

Dihydropyridines are well-known calcium channel blockers. Compounds like this compound may exhibit similar properties, potentially leading to vasodilation and reduced blood pressure. The compound's ability to modulate calcium ion influx in cardiac and smooth muscle cells could be a significant area for further exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR of dihydropyridines is crucial for optimizing their biological activity. The introduction of various substituents on the dihydropyridine ring has been shown to affect receptor affinity and selectivity. For example, modifications at the 3-position can lead to enhanced selectivity for specific receptors such as A3 adenosine receptors, as demonstrated in related compounds .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of several dihydropyridine derivatives, including compounds structurally similar to this compound. Results indicated that specific substitutions significantly increased activity against Gram-positive and Gram-negative bacteria .

- Calcium Channel Blocking : Research on related dihydropyridines demonstrated their efficacy as calcium channel blockers in animal models. These studies highlighted their potential in treating hypertension and other cardiovascular conditions by reducing vascular resistance and improving cardiac output .

Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Significant activity against bacteria | Inhibition of cell wall synthesis |

| Cardiovascular | Potential vasodilation | Calcium channel blockade |

| Selective receptor binding | Enhanced affinity for A3 receptors | Modulation of receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.